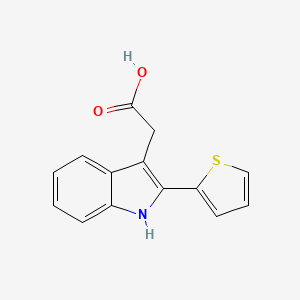

(2-thien-2-yl-1H-indol-3-yl)acetic acid

Description

(2-Thien-2-yl-1H-indol-3-yl)acetic acid is a heterocyclic compound featuring an indole core substituted at the 2-position with a thiophene ring and an acetic acid moiety at the 3-position. Indole derivatives are renowned for their pharmacological relevance, with over 200 indole-based compounds in clinical use or trials . The thiophene substituent introduces sulfur-based electronic and steric effects, which may enhance bioavailability or target specificity compared to phenyl-substituted analogs. While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., 2-aroylindole-3-acetic acids) have demonstrated antitumor and anti-inflammatory activities .

Properties

CAS No. |

868238-06-6 |

|---|---|

Molecular Formula |

C14H11NO2S |

Molecular Weight |

257.31 g/mol |

IUPAC Name |

2-(2-thiophen-2-yl-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C14H11NO2S/c16-13(17)8-10-9-4-1-2-5-11(9)15-14(10)12-6-3-7-18-12/h1-7,15H,8H2,(H,16,17) |

InChI Key |

XIOJJFZMRZMUDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Paal-Knorr Cyclization with Lawesson's Reagent

Procedure ():

- React 1-ethyl-isatin (16a ) with acetophenone (17a ) under basic conditions (K₂CO₃/EtOH) to form aldol adduct 18a .

- Dehydrate 18a under acidic conditions to yield crotonic condensation product 19a .

- Treat 19a with Lawesson's reagent (LR) in toluene at reflux for 1 h to achieve thieno[2,3-b]indole 21a (57% yield).

- Eliminates multi-step reduction/cyclization sequences.

- Tolerates electron-withdrawing groups (e.g., 4-cyano: 92% yield).

[3+2]-Annulation of Indoline-2-Thione

Procedure ():

- Generate anion from indoline-2-thione (1 ) using K₂CO₃ in CH₃CN.

- Perform Michael addition to hydrazinonitroalkene (2 ) activated by AcOH.

- Undergo 5-exo-trig cyclization and air oxidation to form thieno[2,3-b]indole (4 ) (71% yield).

- Solvent: CH₃CN outperforms THF or toluene.

- Additives: H₂O reduces reaction time to 8 h (76% yield).

Acetic Acid Moiety Installation

Chloroacetylation of Preformed Thienyl-Indole

Procedure ():

- React 2-thien-2-yl-1H-indole with chloroacetic acid derivatives (e.g., ethyl oxalyl chloride) in anhydrous CH₂Cl₂.

- Use triethylamine to neutralize HCl byproducts.

- Hydrolyze ester intermediates (e.g., ethyl 2-(thien-3-yl)acetate) with H₂SO₄/EtOH (97% yield).

- Continuous-flow reactors improve purity (≥98%) and yield (85–90%).

Direct Carboxylation via Nitroalkene Intermediates

Procedure ():

- Condense indole with β-nitrostyrene (2 ) in AcOH/EtOH to form 3-(2-nitroethyl)-1H-indole (4ad ) (84% yield).

- Reduce nitro group to amine, followed by carboxylation via Kolbe-Schmitt reaction.

- Requires rigorous control of reduction conditions to avoid over-hydrogenation.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

2-[2-(Thiophen-2-yl)-1H-indol-3-yl]acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole and thiophene rings. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.

Major products formed from these reactions include halogenated derivatives, nitro compounds, and sulfonic acids, which can further be utilized in various synthetic applications.

Scientific Research Applications

2-[2-(Thiophen-2-yl)-1H-indol-3-yl]acetic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including organic semiconductors and light-emitting diodes.

Biology: The compound exhibits potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

Medicine: Its derivatives are explored for therapeutic applications, including as enzyme inhibitors and receptor modulators.

Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(thiophen-2-yl)-1H-indol-3-yl]acetic acid involves its interaction with various molecular targets. The indole and thiophene rings facilitate binding to proteins and enzymes through π-π interactions and hydrogen bonding. This binding can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Key Observations :

- Steric Effects: Bulky groups like benzyloxy (C17H15NO3) reduce solubility, whereas smaller substituents (e.g., fluoro) improve pharmacokinetic profiles .

- Bioactivity : 2-Aroylindole-3-acetic acids (e.g., ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate) show promise as COX-2 inhibitors and antitumor agents .

Biological Activity

(2-thien-2-yl-1H-indol-3-yl)acetic acid is a novel organic compound that combines the structural characteristics of thienyl and indole groups, both of which are known for their diverse biological activities. The unique configuration of this compound suggests potential pharmacological applications, particularly in oncology and neurobiology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Research indicates that compounds containing indole and thienyl groups exhibit significant anticancer properties. In particular, this compound has been investigated for its ability to inhibit cancer cell proliferation.

- Mechanism of Action : The compound is believed to exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth. Studies have shown that it can affect cell cycle regulation and promote cell death in various cancer cell lines.

Case Study: Cytotoxicity Against Tumor Cell Lines

A study evaluated the cytotoxic effects of this compound against several human tumor cell lines, including:

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HT29 | Colon Carcinoma | 15.4 |

| PC3 | Prostate Carcinoma | 12.8 |

| H460M | Lung Carcinoma | 10.5 |

| MKN-45 | Gastric Carcinoma | 18.7 |

The results indicate a marked activity against solid tumors, particularly colon and lung cancers, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage.

The neuroprotective effects are hypothesized to involve:

- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress.

- Modulation of Neurotransmitter Levels : It could influence neurotransmitter systems, contributing to improved cognitive function and mood stabilization.

Other Biological Activities

Research has also suggested other potential activities for this compound:

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.

- Antimicrobial Properties : Initial findings indicate activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Indoleacetic Acid | Indole structure with acetic acid | Plant growth regulator |

| 5-Methylindole | Methyl substitution on indole | Antimicrobial properties |

| Thienopyridine | Thienyl fused with pyridine | Anticancer activity |

| 2-Thiophenecarboxylic Acid | Thiophene ring with carboxylic acid | Anti-inflammatory effects |

This comparison highlights how variations in substituents can significantly affect biological activity, emphasizing the uniqueness of this compound within this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.